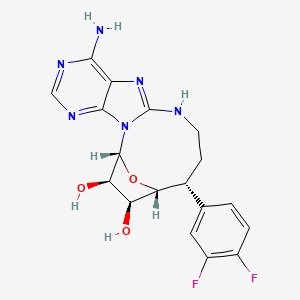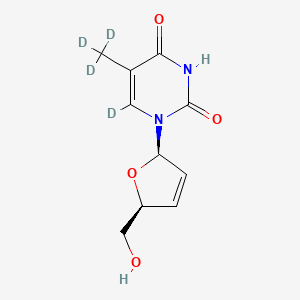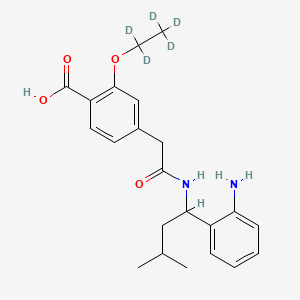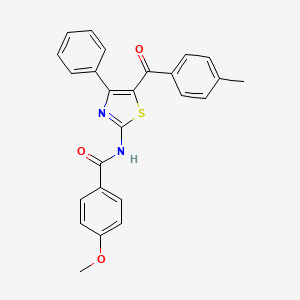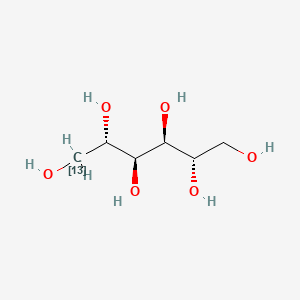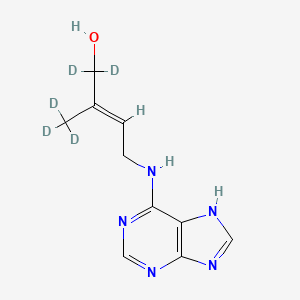
trans-Zeatin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-d5: is a deuterium-labeled form of trans-Zeatin, a naturally occurring cytokinin. Cytokinins are a class of plant hormones that promote cell division, growth, and differentiation. This compound is primarily used as an internal standard in mass spectrometry for the quantification of trans-Zeatin due to its stable isotope labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 involves the incorporation of deuterium atoms into the trans-Zeatin molecule. One method involves the use of deuterated reagents in the synthesis process. The key steps include:
Isopentenylation: The initial step involves the isopentenylation of adenosine monophosphate (AMP) using dimethylallyldiphosphate (DMAPP) catalyzed by adenylate isopentenyltransferase (IPT).
Hydroxylation: The isopentenyladenine riboside monophosphate (iPRMP) is then hydroxylated to form trans-Zeatin riboside monophosphate (tZRMP).
Deuteration: Deuterium atoms are introduced during the synthesis process using deuterated reagents.
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis due to its higher yield and specificity. The process utilizes enzymes such as adenylate isopentenyltransferase from Arabidopsis thaliana, alkaline phosphatase from calf intestine, and purine-nucleoside phosphorylase from Escherichia coli .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zeatin riboside.
Reduction: Reduction reactions can convert this compound to dihydrozeatin.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Zeatin riboside
Reduction: Dihydrozeatin
Substitution: Various zeatin derivatives
Applications De Recherche Scientifique
trans-Zeatin-d5 is widely used in scientific research due to its stable isotope labeling. Some applications include:
Quantification in Mass Spectrometry: Used as an internal standard for the accurate quantification of trans-Zeatin in biological samples.
Plant Physiology Studies: Helps in studying the role of cytokinins in plant growth, development, and stress responses.
Neuroprotective Studies: Investigated for its potential neuroprotective effects and its ability to reduce reactive oxygen species in neuronal cells.
Antioxidant Research: Used in studies exploring its antioxidant properties and its role in reducing oxidative stress.
Mécanisme D'action
trans-Zeatin-d5 exerts its effects by binding to cytokinin receptors such as Arabidopsis histidine kinase 3 (AHK3). This binding activates a signaling cascade that promotes cell division, growth, and differentiation. The compound also inhibits the activation of the MEK/ERK pathway induced by ultraviolet radiation .
Comparaison Avec Des Composés Similaires
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of the hydroxyl group.
Isopentenyladenine: A cytokinin with a similar structure but lacking the hydroxyl group present in zeatin.
Dihydrozeatin: A reduced form of zeatin with a saturated side chain
Uniqueness of trans-Zeatin-d5: this compound is unique due to its stable isotope labeling, which makes it an ideal internal standard for mass spectrometry. Its biological activity is similar to that of trans-Zeatin, making it useful in various research applications .
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
224.27 g/mol |
Nom IUPAC |
(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |
Clé InChI |
UZKQTCBAMSWPJD-NZHOCFFMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)

![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)

![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)

